Tetrakis dimethylsilylsilane
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Overview
Description
Tetrakis dimethylsilylsilane is an organosilicon compound with the molecular formula C8H28Si5. This compound is characterized by the presence of silicon atoms bonded to dimethylsilyl groups. It is a colorless solid that is sensitive to moisture and air, and it has a melting point of 21°C .
Mechanism of Action
Target of Action
Tetrakis(dimethylsilyl)silane is an organosilicon compound . It primarily targets the formation of silicon-based structures, particularly in the synthesis of nanostructured organosilicon polymer films .
Mode of Action
The interaction of Tetrakis(dimethylsilyl)silane with its targets involves chemical reactions that lead to the formation of new compounds. For instance, it can react with methyl lithium to form tris(trimethylsilyl)silyl lithium . This reaction is a key step in the synthesis of various organosilicon compounds.
Biochemical Pathways
Tetrakis(dimethylsilyl)silane affects the biochemical pathways involved in the synthesis of organosilicon compounds. It serves as a precursor in these pathways, contributing to the formation of complex structures like nanostructured organosilicon polymer films .
Pharmacokinetics
As a silicon-based compound, it is expected to have low bioavailability due to its poor solubility in water .
Result of Action
The molecular and cellular effects of Tetrakis(dimethylsilyl)silane’s action are primarily observed in the formation of silicon-based structures. For example, it can lead to the creation of nanostructured organosilicon polymer films . These films have applications in various fields, including electronics and materials science.
Action Environment
The action, efficacy, and stability of Tetrakis(dimethylsilyl)silane can be influenced by environmental factors. For instance, it is sensitive to moisture and reacts with aqueous base . Therefore, it should be stored in an inert atmosphere and at room temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis dimethylsilylsilane can be synthesized through the reaction of silicon tetrachloride with dimethylchlorosilane in the presence of a reducing agent such as lithium. The reaction typically proceeds as follows: [ \text{SiCl}_4 + 4 \text{Me}_2\text{SiCl} + 8 \text{Li} \rightarrow \text{Si}(\text{SiMe}_2)_4 + 8 \text{LiCl} ] This reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen .
Industrial Production Methods
On an industrial scale, the production of tetrakis(dimethylsilyl)silane involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tetrakis dimethylsilylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form lower oxidation state silicon compounds.
Substitution: The dimethylsilyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogen gases or halogenating agents like N-bromosuccinimide.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silicon compounds.
Substitution: Halogenated or alkylated silicon compounds.
Scientific Research Applications
Tetrakis dimethylsilylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is used in the development of silicon-based biomaterials and as a component in drug delivery systems.
Medicine: It is explored for its potential use in medical imaging and as a contrast agent.
Industry: This compound is used in the production of silicon-based polymers and coatings, as well as in the semiconductor industry for the fabrication of silicon wafers
Comparison with Similar Compounds
Similar Compounds
Tetrakis(trimethylsilyl)silane: Similar in structure but with trimethylsilyl groups instead of dimethylsilyl groups.
Tetrakis(trimethylsilyloxy)silane: Contains trimethylsilyloxy groups instead of dimethylsilyl groups.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups and one hydrogen atom bonded to silicon.
Uniqueness
Tetrakis dimethylsilylsilane is unique due to its specific reactivity and the stability of its silicon-silicon bonds. The presence of dimethylsilyl groups imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
2003-85-2 |
---|---|
Molecular Formula |
C8H28Si5 |
Molecular Weight |
264.73 g/mol |
IUPAC Name |
tetrakis(dimethylsilyl)silane |
InChI |
InChI=1S/C8H28Si5/c1-9(2)13(10(3)4,11(5)6)12(7)8/h9-12H,1-8H3 |
InChI Key |
FKGZHILWPVEUNC-UHFFFAOYSA-N |
SMILES |
C[Si](C)[Si]([Si](C)C)([Si](C)C)[Si](C)C |
Canonical SMILES |
C[SiH](C)[Si]([SiH](C)C)([SiH](C)C)[SiH](C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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